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For Researchers, Scientists, and Drug Development Professionals

Abstract
Pasireotide, also known as SOM230, is a synthetic, long-acting cyclic hexapeptide analogue of

somatostatin.[1][2] It is a multi-receptor targeted somatostatin analogue with a high binding

affinity for four of the five somatostatin receptor subtypes (SSTRs), exhibiting the highest

affinity for SSTR5. This broad receptor profile distinguishes it from other somatostatin

analogues and underlies its unique therapeutic applications, particularly in the treatment of

Cushing's disease and acromegaly. This guide provides a comprehensive overview of the core

molecular and pharmacological characteristics of Pasireotide, including its chemical properties,

mechanism of action, and key experimental findings.

Core Molecular and Chemical Properties
Pasireotide is a six-membered homodetic cyclic peptide.[1] Its structure incorporates unnatural

amino acids and a specific conformation that confers a broader receptor binding profile and

extended plasma half-life compared to native somatostatin.[3] The core chemical and physical

properties of Pasireotide and its common salt forms are summarized below.
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Identifier
Pasireotide (Free

Base)

Pasireotide

Diaspartate
Pasireotide Acetate

Synonyms SOM230, SOM-230 Signifor SOM230 acetate

Molecular Formula C58H66N10O9[1][4] C66H80N12O17[5] Not explicitly defined

Molecular Weight 1047.2 g/mol [1] 1313.4 g/mol [5][6] 1107.26 g/mol [7]

CAS Number 396091-73-9[3][4] 820232-50-6[5] 396091-76-2[7]

Mechanism of Action and Signaling Pathway
Pasireotide functions as a somatostatin receptor agonist.[2] Its therapeutic effects are mediated

through its binding to somatostatin receptors, which are G-protein coupled receptors. The

activation of these receptors triggers a cascade of intracellular signaling events that ultimately

lead to the inhibition of hormone secretion and cellular proliferation.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease

in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A

(PKA) and downstream effectors. Additionally, Pasireotide can activate various phosphatase

enzymes and influence ion channel activity, particularly potassium and calcium channels,

leading to cell hyperpolarization and reduced hormone exocytosis.
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Caption: Pasireotide signaling pathway.

Experimental Protocols and Findings
Receptor Binding Affinity Assays
Methodology: Competitive binding assays are performed using cell membranes from CHO-K1

cells stably expressing human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3,

SSTR4, and SSTR5). Membranes are incubated with a radiolabeled somatostatin analogue

(e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-SRIF-28) and increasing concentrations of Pasireotide. The

concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand (IC50) is

determined.

Key Findings: Pasireotide demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and

SSTR5, with a significantly lower affinity for SSTR4.[8] The IC50 values are typically in the

nanomolar range for the high-affinity receptors.
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Receptor Subtype Pasireotide IC50 (nM)[8]

hSSTR1 9.3

hSSTR2 1.0

hSSTR3 1.5

hSSTR4 >100

hSSTR5 0.16

In Vitro Hormone Secretion Assays
Methodology: Primary cell cultures of pituitary adenomas (e.g., corticotroph adenomas from

Cushing's disease patients) are established. The cells are treated with varying concentrations

of Pasireotide for a defined period. The concentration of hormones (e.g., ACTH) in the cell

culture supernatant is quantified using immunoassays (e.g., ELISA).

Key Findings: Pasireotide effectively inhibits the secretion of ACTH from cultured human

corticotroph adenomas.[8] This inhibitory effect is dose-dependent and is mediated primarily

through its interaction with SSTR5.

In Vivo Tumor Growth Inhibition Studies
Methodology: A xenograft tumor model is established by subcutaneously implanting a human

tumor cell line (e.g., AtT20 mouse pituitary tumor cells) into immunocompromised mice. Once

tumors reach a palpable size, the mice are treated with Pasireotide or a vehicle control. Tumor

volume is measured regularly, and at the end of the study, tumors are excised and weighed.

Key Findings: Pasireotide has been shown to inhibit the growth of AtT20 tumors in nude mice.

[8] This anti-proliferative effect is attributed to the activation of SSTRs, leading to the induction

of apoptosis and cell cycle arrest.
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Caption: General experimental workflow for Pasireotide evaluation.

Conclusion
Pasireotide is a potent, multi-receptor targeted somatostatin analogue with a well-defined

molecular profile and mechanism of action. Its unique high affinity for SSTR5, in addition to

other SSTRs, provides a distinct therapeutic advantage in conditions characterized by the

overexpression of these receptors. The experimental data consistently demonstrate its efficacy

in inhibiting hormone secretion and tumor cell proliferation, supporting its clinical use in

challenging endocrine disorders. Further research into its signaling pathways and potential

applications continues to be an active area of investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. Pasireotide | 396091-73-9 [chemicalbook.com]

4. medchemexpress.com [medchemexpress.com]

5. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Pasireotide acetate | SOM230 | GH/IGF-I/ACTH Inhibition | TargetMol [targetmol.com]

8. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Pasireotide (SOM230)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10799945#pasireotide-som230-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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